1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-

Overview

Description

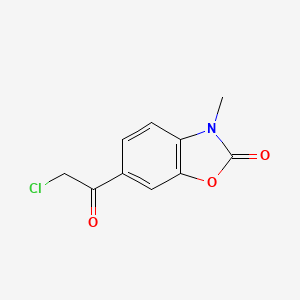

“1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis-” is a chemical compound with the molecular formula C12H12N10 . It is also known as 6,6’- (1,4-phenylene)bis-1,3,5-Triazine-2,4-diamine . The compound has a molecular weight of 296.291 Da .

Synthesis Analysis

While specific synthesis methods for “1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis-” were not found, a related compound, 6,N2-diaryl-1,3,5-triazine-2,4-diamine, was synthesized using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines .Molecular Structure Analysis

The molecular structure of “1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis-” is complex, with multiple nitrogen atoms contributing to its structure . More detailed structural analysis may require advanced computational methods or experimental techniques.Scientific Research Applications

Antitrypanosomal Agents

1,3,5-Triazine derivatives have been evaluated for their activity against Trypanosoma rhodesiense, revealing the significance of bis structure and spacer nature between phenyl rings for optimal activity. Some analogues showed potent parenteral activity and preliminary indication of oral activity, suggesting potential in antitrypanosomal therapeutics (Turner & Werbel, 1985).

Synthesis and Characterization of Dendrimeric Compounds

A study on the synthesis of dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes and their magnetic behaviors has been conducted. This involved the synthesis of various triazine centered dendrimeric ligands and their characterization through elemental analysis, NMR, FT-IR spectroscopy, and thermal analyses (Uysal & Koç, 2010).

Development of Aromatic Polyamides, Polyimides, and Polyureas

Research focused on synthesizing new comb-like aromatic polyamides, polyimides, and polyureas containing the 1,3,5-triazine ring with alkyl groups in the side chain. These polymers were evaluated for solubility, thermal stability, and crystallinity, which varied depending on the main chain structure (Lin et al., 1989).

Engineering of Molecular Crystals

A study explored engineering hydrogen-bonded molecular crystals built from 1,3,5-substituted derivatives of benzene, revealing significant capacity for intermolecular hydrogen bonding in diaminotriazinyl groups. This research contributes to understanding the generation of three-dimensional networks in crystal engineering (Helzy, Maris, & Wuest, 2008).

Synthesis of Novel Gemini Surfactants

The synthesis and evaluation of novel triazine Schiff base-based cationic gemini surfactants were investigated for their potential as antiwear, antifriction, and anticorrosive additives in polyol. This study contributes to the development of new materials in lubrication and corrosion prevention (Singh et al., 2016).

properties

IUPAC Name |

6-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N10/c13-9-17-7(18-10(14)21-9)5-1-2-6(4-3-5)8-19-11(15)22-12(16)20-8/h1-4H,(H4,13,14,17,18,21)(H4,15,16,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOKMCRBEJFLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365573 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5547-49-9 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)

![Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester](/img/structure/B3053635.png)